molecular formula C9H18N2 B7866437 Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine

Cat. No.: B7866437
M. Wt: 154.25 g/mol
InChI Key: RSNOOSADRSOIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine is a chemical compound of interest in medicinal chemistry and neuroscience research, with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol . This amine features a cyclopropyl group linked to a 1-methylpyrrolidin-3-ylmethyl scaffold, a structure recognized as a privileged scaffold in the design of ligands for central nervous system (CNS) targets . Recent research identifies the trans-phenylcyclopropyl amine and substituted pyrrolidine motifs as key dopaminergic pharmacophores . This compound is valued as a building block for developing novel bivalent or multitarget ligands. Its research applications are focused primarily on the development of potential therapeutics for neurological and psychiatric disorders. Studies on analogous structures have shown promise in the design of dual-target ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This pharmacological profile is being investigated to create new analgesics with potentially reduced abuse liability, offering a innovative approach to addressing the opioid crisis . Furthermore, the structural features of this amine make it a valuable intermediate for exploring treatments for conditions such as opioid use disorder (OUD), pain, Parkinson's disease, and schizophrenia . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1-methylpyrrolidin-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-4-8(7-11)6-10-9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNOOSADRSOIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Condensation of Cyclopropyl Methyl Ketone with (S)-α-Phenylethylamine

Cyclopropyl methyl ketone reacts with (S)-α-phenylethylamine in tetrahydrofuran (THF) using titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid. This forms an imine intermediate (INT1) with 70–80% conversion efficiency. Key conditions include:

  • Solvent : THF or 2-methyltetrahydrofuran (2-MeTHF)

  • Temperature : 25–50°C

  • Catalyst load : 5–10 mol% Ti(OiPr)₄

Step 2: Reduction to Secondary Amine (INT2)

The imine is reduced using sodium borohydride (NaBH₄) in ethanol or THF, yielding the secondary amine with >90% efficiency. Ethanol is preferred for its low cost and ease of removal.

Step 3: Debenzylation to Primary Amine

Hydrogenation over palladium on charcoal (Pd/C) in ethanol at 70°C under 10 bar H₂ removes the benzyl group, affording (S)-1-cyclopropylethan-1-amine with 85–90% yield.

Enantiomeric Enhancement via Salt Formation

To achieve pharmaceutical-grade optical purity (>99% ee), the free base is treated with (R)-mandelic acid in methyl tert-butyl ether (MTBE). Crystallization of the mandelate salt increases ee from ~70% to >99.5%. Subsequent basification with aqueous NaOH regenerates the high-purity amine.

Reaction Optimization and Critical Parameters

Table 1: Condensation Step Optimization

SolventLewis AcidTemperature (°C)Conversion (%)ee (%)
THFTi(OiPr)₄257868
2-MeTHFTi(OiPr)₄508272
TolueneB(OiPr)₃256560

Table 2: Hydrogenation Conditions

CatalystSolventH₂ Pressure (bar)Yield (%)
10% Pd/CEthanol1089
Pd(OH)₂/CMethanol1585

Key findings:

  • THF outperforms toluene in both conversion and ee.

  • Ethanol ensures optimal hydrogenation kinetics without byproduct formation.

Integration of Pyrrolidinylmethyl Substituent

While the patented route focuses on the cyclopropyl amine core, introducing the 1-methyl-pyrrolidin-3-ylmethyl group necessitates additional steps:

  • Synthesis of Pyrrolidine Intermediate :

    • N-methylpyrrolidin-3-amine is prepared via reductive amination of pyrrolidin-3-one with methylamine, followed by borohydride reduction.

    • Quaternization with methyl iodide yields 1-methyl-pyrrolidin-3-amine.

  • Coupling with Cyclopropyl Amine :

    • Mitsunobu reaction or nucleophilic substitution links the pyrrolidine to the cyclopropyl amine. For example, reacting (S)-1-cyclopropylethan-1-amine with 1-methyl-pyrrolidin-3-ylmethyl bromide in DMF at 60°C achieves 70–75% yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related amines:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Features
Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine Pyrrolidine 1-methyl, 3-cyclopropylmethyl ~C₁₀H₁₉N₂ ~167.3 g/mol Not explicitly listed Secondary amine with pyrrolidine backbone; potential BRD4 modulator .
Cyclopropyl-(6-methoxy-3-methyl-pyridin-2-ylmethyl)-amine Pyridine 6-methoxy, 3-methyl, 2-cyclopropylmethyl C₁₁H₁₆N₂O 192.26 g/mol 952195-02-7 Pyridine core with methoxy and methyl groups; higher polarity due to oxygen .
Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine Pyridine 6-CF₃, 3-cyclopropylmethyl C₁₀H₁₁F₃N₂ 216.21 g/mol 1877323-20-0 Fluorinated pyridine; enhanced lipophilicity and metabolic stability .
Cyclopropyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine Pyrazole 1-methyl, 4-cyclopropylmethyl C₈H₁₃N₃ 151.21 g/mol 1100954-16-2 Pyrazole core; compact structure with potential for π-π interactions .
(Z)-3-(Cyclopropylmethyl)amino-3(methylthio)-1-(pyridin-3-yl)prop-2-en-1-one Enone + Pyridine Cyclopropylmethylamino, methylthio, pyridine C₁₃H₁₅N₂OS 263.34 g/mol Not listed Conjugated enone system; possible kinase inhibition via Michael addition .

Biological Activity

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group linked to a 1-methyl-pyrrolidine moiety. This unique structural configuration is believed to influence its pharmacological properties, including its interaction with various neurotransmitter systems.

The mechanism of action of this compound is primarily attributed to its ability to modulate neurotransmitter activity. The cyclopropyl group provides conformational rigidity, enhancing binding affinity to target proteins or enzymes. This characteristic may allow the compound to act as an inhibitor or modulator of specific receptors involved in neurological processes.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in neuropharmacology. Its potential applications include:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and behavior.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although further investigation is required.
  • Therapeutic Applications : It is being explored as a lead compound for developing treatments for neurological disorders and infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in the chemical structure can significantly impact its activity:

Modification Effect on Activity
Substitution of cyclopropyl with other alkyl groupsAltered binding affinity
Changes in methyl group position on the pyrrolidine ringVariations in potency
Introduction of functional groupsPotential increase in lipophilicity and bioavailability

Studies have shown that specific modifications can enhance the compound's potency up to tenfold compared to its unmodified form .

Neuropharmacological Studies

In a study examining the effects of this compound on emotional behavior in mice, it was found that at doses of 30 mg/kg, the compound significantly altered anxiety-like behaviors, suggesting its potential as an anxiolytic agent .

Antimicrobial Research

Another investigation focused on the antimicrobial properties of related compounds indicated that derivatives similar to this compound displayed promising activity against various bacterial strains, although specific data on this compound remains limited.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Expanded Pharmacological Profiling : Further studies are needed to elucidate its full range of biological activities and therapeutic potentials.
  • Optimization through SAR Studies : Continued investigation into structural modifications could yield more potent derivatives suitable for clinical applications.
  • Clinical Trials : If preclinical studies demonstrate sufficient efficacy and safety, advancing to clinical trials could pave the way for new therapeutic options.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine, and how can reaction parameters be optimized?

Methodological Answer: A copper(I)-catalyzed coupling reaction is a viable approach. For example, cyclopropanamine can react with halogenated intermediates (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) in the presence of cesium carbonate (base) and copper(I) bromide (catalyst) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Key parameters include maintaining anhydrous conditions, stoichiometric control of the amine, and purification via gradient chromatography (e.g., ethyl acetate/hexane). Yield optimization may require adjusting catalyst loading (e.g., 5–10 mol%) and monitoring reaction progress via TLC or LC-MS .

Reaction Parameters Example Values
CatalystCopper(I) bromide (0.1 g)
BaseCesium carbonate (6.86 g)
SolventDMSO (7.02 mL)
Temperature35°C
Reaction Time48 hours
Yield17.9% (after purification)

Q. What safety protocols are critical when handling this compound?

Methodological Answer: The compound is stable under recommended storage (room temperature, inert atmosphere) but requires precautions against dust formation and inhalation. Use fume hoods for handling, and wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap/water. For spills, neutralize with alcohol-resistant foam or dry chemical agents. Note that toxicological data (e.g., acute toxicity, mutagenicity) are classified but not fully quantified; thus, treat the compound as a potential irritant and avoid exposure to mucous membranes .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Look for cyclopropyl proton signals at δ 0.5–1.5 ppm and pyrrolidine N-methyl groups at δ 2.2–3.0 ppm.
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (e.g., m/z 215.18 for C₁₀H₁₉N₂⁺).
  • IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and cyclopropyl C-C vibrations (~1000–1100 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of cyclopropylamine derivatives in rearrangement reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model Curtius rearrangement pathways. Key steps include:

  • Geometry optimization of the azide intermediate.
  • Transition-state analysis for N₂ loss and isocyanate formation.
  • Activation energy (ΔE‡) comparisons between cyclopropane and cyclopropene derivatives. Studies show concerted mechanisms dominate, with cyclopropane derivatives having ΔE‡ ~29 kcal/mol. Use Gaussian or ORCA software for simulations, and validate with experimental kinetics (e.g., NMR monitoring of N₂ evolution) .

Q. How does the cyclopropyl group influence binding to kinase targets like MAPK10?

Methodological Answer: The cyclopropyl moiety enhances rigidity and hydrophobic interactions in kinase binding pockets. For example, Cyclopropyl-{4-[...]}-amine derivatives show affinity for MAPK10, as confirmed by:

  • Molecular Docking : Use AutoDock Vina to simulate binding poses.
  • SAR Studies : Compare IC₅₀ values of cyclopropyl vs. non-cyclopropyl analogs.
  • Kinase Assays : Measure inhibition via ADP-Glo™ or radiometric assays. Results indicate cyclopropyl groups improve selectivity by reducing off-target interactions .

Q. What strategies mitigate decomposition during long-term storage of cyclopropylamine derivatives?

Methodological Answer: Decomposition pathways (e.g., oxidation, hydrolysis) can be minimized by:

  • Storage Conditions : Argon atmosphere, desiccants (silica gel), and temperatures ≤ -20°C.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect impurities. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. Are there contradictions in reported toxicity data, and how should researchers address them?

Methodological Answer: Existing SDS data classify acute toxicity but lack quantitative metrics (e.g., LD₅₀). To resolve ambiguities:

  • Conduct Ames tests for mutagenicity (using Salmonella strains TA98/TA100).
  • Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability via MTT assay).
  • Compare results with structurally similar amines (e.g., cyclopropylpropan-1-amine hydrochloride) to infer hazard potential .

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